α-Methyl Substituent Confers Essential LAT1 Transporter Specificity in Tumor-Targeting Probes
In structure-activity relationship (SAR) studies of halogenated tyrosine derivatives for tumor PET/SPECT imaging, the α-methyl group was demonstrated to be essential for LAT1 (SLC7A5) specificity. Removal of the α-methyl group from 3-fluoro-α-methyl-L-tyrosine (FAMT) or its analog 3-iodo-α-methyl-L-tyrosine substantially reduced interaction with the LAT1 transporter, as evidenced by decreased cellular uptake in tumor cell lines. By contrast, the α-methyl group contributed to a lesser degree to OAT1-mediated renal excretion, creating a favorable selectivity profile for tumor retention over renal clearance [1].
| Evidence Dimension | Renal accumulation (undesirable clearance route) and tumor uptake (desirable accumulation) |
|---|---|
| Target Compound Data | LAT1-specific 2-fluoro-α-methyltyrosine: lower renal accumulation (P = 0.0142) and higher tumor uptake (P = 0.0192) [1] |
| Comparator Or Baseline | 3-fluoro-α-methyl-L-tyrosine (FAMT): higher renal accumulation and lower tumor uptake [1] |
| Quantified Difference | P = 0.0142 for reduced renal accumulation; P = 0.0192 for increased tumor uptake [1] |
| Conditions | In vivo biodistribution studies in tumor-bearing murine models; LAT1-mediated transport specificity assessed via competitive inhibition assays using [¹⁴C]p-aminohippurate as OAT1 substrate [1] |
Why This Matters
Procurement of α-methyl-containing tyrosine building blocks enables the design of tumor-imaging probes with reduced renal background signal and enhanced tumor-to-background contrast, a critical performance metric for diagnostic PET/SPECT tracers.
- [1] Miyake, K., et al. (2025). Interaction of Halogenated Tyrosine/Phenylalanine Derivatives with Organic Anion Transporter 1 in the Renal Handling of Tumor Imaging Probes. Journal of Pharmaceutical Sciences. doi:10.1016/j.xphs.2024.12.005 View Source
